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molecular formula C11H14O3 B1668127 Butylparaben CAS No. 94-26-8

Butylparaben

Cat. No. B1668127
M. Wt: 194.23 g/mol
InChI Key: QFOHBWFCKVYLES-UHFFFAOYSA-N
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Patent
US04695649

Procedure details

Butyl p-hydroxybenzoate and terephthalic dichloride are allowed to react in a similar procedure to Example 5. The product is recrystallized from hexane-chloroform (1:1) to give di(p-butoxycarbonylphenyl)terephthalate, m.p. 128°-131° C., as white crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][O:5][C:6]([C:8]1[CH:9]=[CH:10][C:11]([OH:14])=[CH:12][CH:13]=1)=[O:7].[C:15](Cl)(=[O:25])[C:16]1[CH:24]=[CH:23][C:19]([C:20](Cl)=[O:21])=[CH:18][CH:17]=1>>[CH2:4]([O:5][C:6]([C:8]1[CH:9]=[CH:10][C:11]([O:14][C:15](=[O:25])[C:16]2[CH:24]=[CH:23][C:19]([C:20]([O:14][C:11]3[CH:10]=[CH:9][C:8]([C:6]([O:5][CH2:4][CH2:3][CH2:2][CH3:1])=[O:7])=[CH:13][CH:12]=3)=[O:21])=[CH:18][CH:17]=2)=[CH:12][CH:13]=1)=[O:7])[CH2:3][CH2:2][CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCOC(=O)C=1C=CC(=CC1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react in a similar procedure to Example 5
CUSTOM
Type
CUSTOM
Details
The product is recrystallized from hexane-chloroform (1:1)

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC(=O)C1=CC=C(C=C1)OC(C1=CC=C(C(=O)OC2=CC=C(C=C2)C(=O)OCCCC)C=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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